molecular formula C7H6FeO2 B12335196 Benzoic acid;iron CAS No. 24742-13-0

Benzoic acid;iron

Cat. No.: B12335196
CAS No.: 24742-13-0
M. Wt: 177.97 g/mol
InChI Key: YYMZGBPPXGPQLH-UHFFFAOYSA-N
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Description

Benzoic acid is a simple aromatic carboxylic acid with the chemical formula C₇H₆O₂. It is a colorless crystalline solid that is widely used in various industries. Iron, on the other hand, is a transition metal with the symbol Fe and atomic number 26. The combination of benzoic acid and iron forms a complex that has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid can be synthesized through the selective oxidation of benzyl alcohol using iron (III) tosylate and hydrogen peroxide. The reaction conditions can be controlled by using different solvents. For instance, in chloroform, the reaction yields benzaldehyde, while in acetonitrile, it produces benzoic acid .

Industrial Production Methods

Industrial production of benzoic acid typically involves the partial oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates. The reaction is carried out at high temperatures and pressures to achieve high yields of benzoic acid .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid can undergo oxidation reactions to form various products.

    Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and iron (III) tosylate in acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine and iron tribromide in an inert solvent like carbon tetrachloride.

Major Products

    Oxidation: Benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Bromobenzoic acid.

Scientific Research Applications

Benzoic acid and its iron complexes have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid involves its conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine. This process helps in the detoxification of the body by removing excess amino acids . In the presence of iron, benzoic acid can undergo photochemical reactions, where iron (III) hydroxide complexes are photoexcited to form iron (II) species and hydroxyl radicals. These radicals can attack the benzoic acid molecule, leading to the formation of hydroxybenzoic acids .

Comparison with Similar Compounds

Benzoic acid can be compared with other aromatic carboxylic acids such as:

    Salicylic Acid: Similar to benzoic acid but has a hydroxyl group attached to the benzene ring. It is used in the treatment of acne and as a preservative.

    Phthalic Acid: Contains two carboxyl groups attached to the benzene ring. It is used in the production of plasticizers and resins.

    Terephthalic Acid: Similar to phthalic acid but with carboxyl groups in the para position. It is used in the production of polyethylene terephthalate (PET) plastics.

Benzoic acid is unique due to its simple structure and wide range of applications in various fields.

Properties

CAS No.

24742-13-0

Molecular Formula

C7H6FeO2

Molecular Weight

177.97 g/mol

IUPAC Name

benzoic acid;iron

InChI

InChI=1S/C7H6O2.Fe/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

YYMZGBPPXGPQLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Fe]

Origin of Product

United States

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